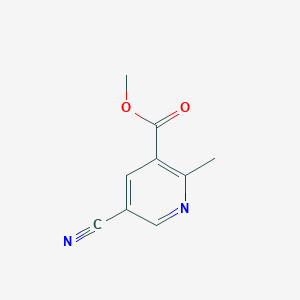

Methyl 5-cyano-2-methylnicotinate

Description

Properties

IUPAC Name |

methyl 5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(9(12)13-2)3-7(4-10)5-11-6/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJONXJHDAGKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Route

A widely reported method involves the following steps:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 1,1,3,3-Tetramethoxypropane + HCl (20%) at 40-45 °C for 3 h | Acid-catalyzed formation of intermediate aldehyde species | - |

| 2 | Addition of beta-aminocrotonic acid methyl ester + methanol at 50-60 °C for 5-7 h | Condensation and cyclization to form methyl 2-methylnicotinate intermediate | Yield ~70-72%, Purity ~98.2-98.5% |

| 3 | Concentration under reduced pressure, neutralization with NaOH or Na2CO3 to pH 5-7, extraction with ethyl acetate, washing, and distillation | Isolation and purification of methyl 2-methylnicotinate | - |

This method is characterized by:

- Precise temperature control (50-60 °C) to optimize conversion and yield.

- Reaction times ranging from 5 to 7 hours for the cyclization step.

- Use of bases such as sodium carbonate or sodium hydroxide for neutralization.

- Extraction and washing steps to remove impurities.

- Final distillation under vacuum to obtain high purity product.

Introduction of the Cyano Group

The 5-cyano substituent is typically introduced via halogenation followed by cyanation:

- Starting from ethyl 6-chloro-5-cyano-2-methylnicotinate or related intermediates, nucleophilic substitution with cyanide sources (e.g., KCN) under controlled conditions leads to the cyano derivative.

- Process improvements have been reported that increase overall yield from 15% to over 70% by optimizing reaction conditions and minimizing impurity formation.

Esterification to Methyl Ester

- The final methyl esterification can be achieved by reacting the corresponding acid or acid chloride with methanol under acidic or basic catalysis.

- Thionyl chloride activation of the acid followed by methanolysis under reflux is a common approach to obtain methyl 5-methylnicotinate derivatives with high yield and purity.

Process Optimization and Impurity Control

Research has elucidated mechanisms of impurity formation during the synthesis, enabling process improvements:

- Controlling reaction temperature and time reduces side reactions.

- Avoiding over-chlorination or incomplete cyanation steps improves purity.

- Use of appropriate solvents and extraction protocols enhances isolation efficiency.

- These optimizations have led to scalable processes capable of producing over 80 kg batches with >98% purity and yields exceeding 70%.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature (cyclization) | 50-60 °C | Optimal for conversion and yield |

| Reaction time (cyclization) | 5-7 hours | Longer times improve yield but risk impurities |

| pH during neutralization | 5-7 | Controlled to optimize extraction |

| Base used for neutralization | NaOH, Na2CO3 | Sodium carbonate preferred for milder conditions |

| Solvent for extraction | Ethyl acetate | Commonly used for phase separation |

| Final product purity | >98% | Verified by GC and NMR |

| Overall yield | 70-73% | After purification and isolation |

Research Findings and Industrial Relevance

- The development of efficient synthetic routes for this compound has been critical for the production of P2Y12 antagonists, which are important antithrombotic agents.

- Process improvements have focused on scalability, cost-effectiveness, and environmental considerations.

- Detailed mechanistic studies have allowed for the reduction of impurities and enhanced reproducibility in manufacturing.

- The compound’s role as a versatile intermediate also opens avenues for structural modifications to develop novel therapeutic agents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-cyano-2-methylnicotinate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

Chemistry: Methyl 5-cyano-2-methylnicotinate is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .

Mechanism of Action

The exact mechanism of action of Methyl 5-cyano-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Receptor Binding

Ethyl 5-cyano-2-methylnicotinate Derivatives

- Example: Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Modifications: Ethyl ester (vs. methyl) and a benzylsulfonyl-piperidine carbamoyl group. Impact: The ethyl ester improves lipophilicity and oral bioavailability compared to methyl esters, while the benzylsulfonyl group enhances P2Y12 receptor binding through hydrophobic interactions . Clinical Relevance: AZD1283 showed high affinity (Ki in nanomolar range) and optimized pharmacokinetics in preclinical studies, making it a lead antiplatelet candidate .

Methyl 5-methoxynicotinate

- Modifications: Replacement of the 5-cyano group with methoxy.

- Impact: The methoxy group, being electron-donating, reduces receptor affinity compared to the cyano group. This highlights the critical role of the cyano group in stabilizing ligand-receptor interactions via hydrogen bonding .

Radiochemical Derivatives

- Example: Ethyl 6-(3-(3-((5-chlorothiophen-2-yl)sulfonyl)[11C]ureido)azetidin-1-yl)-5-cyano-2-methylnicotinate ([11C]1) Modifications: Incorporation of a 5-chlorothiophene sulfonyl group and carbon-11 labeling. Impact: The chlorothiophene group improves target specificity, but in vivo studies revealed low brain uptake due to P-glycoprotein efflux, limiting its utility in neuroimaging .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key differences between Methyl 5-cyano-2-methylnicotinate and analogs:

Structure-Activity Relationship (SAR) Insights

Cyano Group at Position 5: Critical for high-affinity binding to the P2Y12 receptor. Its electron-withdrawing nature stabilizes interactions with residues in the receptor’s extracellular loop .

Ester Group : Methyl esters confer higher aqueous solubility, whereas ethyl esters enhance membrane permeability and oral bioavailability .

Azetidine/Piperidine Substituents : Bulky groups (e.g., benzylsulfonyl) improve receptor specificity but may reduce metabolic stability due to steric hindrance .

Research Findings and Clinical Implications

- AZD1283 Optimization : Structural modifications in AZD1283, including the ethyl ester and benzylsulfonyl group, resulted in a 10-fold improvement in metabolic stability over earlier analogs .

- PET Tracer Limitations : Despite high radiochemical purity (>99%), [11C]1 exhibited poor brain uptake in rats, underscoring the need for efflux transporter inhibition in future designs .

- Toxicity Considerations: Derivatives like 2-cyano-N-[(methylamino)carbonyl]acetamide () highlight the need for thorough toxicological profiling of cyano-containing compounds, as uninvestigated metabolites may pose risks.

Biological Activity

Methyl 5-cyano-2-methylnicotinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position and a methyl group at the 2-position of the pyridine ring. This unique substitution pattern contributes to its distinct biological activity and chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both bacterial and fungal strains, suggesting its potential application in treating infections.

Anticancer Effects

Several studies have explored the anticancer properties of this compound. It has been reported to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, this compound has been evaluated for its effects on specific cancer cell lines, demonstrating significant cytotoxicity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially modulating enzyme activity or binding to receptors involved in cellular signaling pathways. The compound may influence pathways related to inflammation and cellular stress responses, contributing to its biological effects.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanism | Modulates enzyme activity |

Recent Research Insights

In a recent study published in the International Journal of Pharmaceutical Sciences and Research, researchers conducted molecular docking studies that highlighted the binding affinity of this compound to various receptors involved in cancer progression. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Comparison with Similar Compounds

This compound can be compared with other nicotinate derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl Nicotinate | Vasodilatory | Primarily used topically |

| Methyl 6-(Allylamino)-5-cyano-2-methylnicotinate | Anti-inflammatory, antimicrobial | Different functional groups |

This comparison illustrates how structural variations influence biological activities, emphasizing the unique potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.